molecular formula C16H10ClFN4S B274774 6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B274774
M. Wt: 344.8 g/mol
InChI Key: KDYYAJBEVGKSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the class of triazolothiadiazine derivatives. It has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed to interact with the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the central nervous system. The compound may also modulate the activity of glutamate receptors, which are involved in the excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity and the reduction of anxiety and seizures. The compound has also been shown to reduce the levels of glutamate, which can cause excitotoxicity and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its high potency and selectivity for the GABA receptor. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for other neurological disorders, such as epilepsy and depression. Finally, the compound's mechanism of action and its interactions with other neurotransmitter systems need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 2-chlorobenzaldehyde and 4-fluoroaniline in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to form the final product. The purity and yield of the compound can be improved by recrystallization.

Scientific Research Applications

6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and hypnotic effects. The compound has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10ClFN4S/c17-13-4-2-1-3-12(13)14-9-23-16-20-19-15(22(16)21-14)10-5-7-11(18)8-6-10/h1-8H,9H2

InChI Key

KDYYAJBEVGKSQL-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl

Origin of Product

United States

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